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Compound of Interest

2-Amino-3-(4-
Compound Name: ) ) )
aminophenyl)propanoic acid

Cat. No.: B556570

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Amino-
3-(4-aminophenyl)propanoic acid, a phenylalanine derivative of significant interest in various
research and development domains. This document outlines the expected spectroscopic
characteristics based on available data for the compound and its structural analogs, details the
experimental protocols for acquiring such data, and presents a logical workflow for its
comprehensive spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the expected quantitative data from key spectroscopic
techniques for the analysis of 2-Amino-3-(4-aminophenyl)propanoic acid. It is important to
note that while extensive data for structurally similar compounds is available, complete, publicly
accessible spectral data for 2-Amino-3-(4-aminophenyl)propanoic acid is limited. The data
presented is a combination of available information and predicted values based on analogous

structures.

Table 1: *H NMR Spectral Data (Predicted)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Aromatic C-H (ortho to
~7.0-7.2 Doublet 2H
-CHz-)
Aromatic C-H (ortho to
~6.6-6.8 Doublet 2H
-NH-2)
~3.9-4.1 Triplet 1H a-CH
~2.9-3.2 Doublet 2H B-CH:
(Broad Signal) Singlet 2H Ar-NH2
(Broad Signal) Singlet 2H a-NH:2
(Broad Signal) Singlet 1H -COOH

Note: Predicted values are based on the analysis of structurally similar compounds. The exact
chemical shifts and coupling constants can vary depending on the solvent and experimental
conditions.

Table 2: *C NMR Spectral Data

A 13C NMR spectrum for 2-amino-3-(4-aminophenyl)propionic acid is available on SpectraBase,
however, access to the full spectrum requires a subscription.[1] Based on the structure and
data for analogous compounds, the following chemical shifts can be anticipated:
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Chemical Shift (8) ppm Assignment
~175-180 -COOH

~145 Aromatic C-NH:z
~130 Aromatic C-H
~128 Aromatic C-CH:
~115 Aromatic C-H
~55-60 a-CH

~35-40 B-CH:2

Wavenumber (cm~—2)

Intensity

Assignment

3200-3500 Strong, Broad N-H and O-H stretching
3000-3100 Medium Aromatic C-H stretching
2850-2960 Medium Aliphatic C-H stretching
C=0 stretching (Carboxylic
~1700-1725 Strong )
Acid)
~1600 Strong N-H bending (Amino group)
~1500-1600 Medium-Strong Aromatic C=C stretching
~1200-1300 Medium C-N stretching
para-disubstituted benzene C-
~800-850 Strong

H bending

Note: The IR spectrum of the closely related compound 3-(4-aminophenyl)propionic acid shows

characteristic peaks in these regions.

Table 4: Mass Spectrometry Data
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The molecular weight of 2-Amino-3-(4-aminophenyl)propanoic acid is 180.20 g/mol . In a
typical electrospray ionization mass spectrum (ESI-MS), the following ions would be expected:

miz lon
181.21 [M+H]*
203.19 [M+Na]*
179.19 [M-H]-

Note: The fragmentation pattern would provide further structural information. A mass spectrum
for the structural analog DL-Tyrosine is available in the NIST WebBook for reference.[2]

Table 5: UV-Vis Spectroscopic Data

Aromatic amino acids exhibit characteristic UV absorption. For 2-Amino-3-(4-
aminophenyl)propanoic acid, the presence of the aminophenyl group is expected to result in
a maximum absorption (Amax) in the range of 270-280 nm.

Amax (nm) Solvent

~275 Water or neutral buffer

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These
protocols are generalized for amino acid analysis and may require optimization for specific
instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.
Methodology:

e Sample Preparation:
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o Dissolve 5-10 mg of 2-Amino-3-(4-aminophenyl)propanoic acid in approximately 0.7 mL
of a deuterated solvent (e.g., D20, DMSO-ds). The choice of solvent will depend on the
solubility of the compound and the desired information (e.g., exchangeable protons).

o Add a small amount of a reference standard, such as tetramethylsilane (TMS) or 3-
(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP), for chemical shift calibration.

o Transfer the solution to a 5 mm NMR tube.

o Data Acquisition:

o Acquire *H and 3C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or
higher).

o For 'H NMR, standard parameters include a 90° pulse, a spectral width of 10-15 ppm, and
a sufficient number of scans to achieve a good signal-to-noise ratio.

o For 3C NMR, a proton-decoupled sequence is typically used to simplify the spectrum. A
larger spectral width (e.g., 200-220 ppm) is required.

o Data Processing and Analysis:

[e]

Apply Fourier transformation to the acquired free induction decays (FIDs).

o

Phase and baseline correct the spectra.

[¢]

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

o

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling
constants to elucidate the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:

o Sample Preparation (Attenuated Total Reflectance - ATR):
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o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

o Place a small amount of the solid 2-Amino-3-(4-aminophenyl)propanoic acid sample
directly onto the ATR crystal.

o Apply pressure using the instrument's anvil to ensure good contact between the sample

and the crystal.

o Data Acquisition:

o Record a background spectrum of the empty ATR crystal.

o Record the sample spectrum over the range of 4000-400 cm™1.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
o Data Processing and Analysis:

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to generate the absorbance or transmittance spectrum.

o Identify the characteristic absorption bands and assign them to specific functional groups
based on their position, intensity, and shape.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular
formula and fragmentation pattern.

Methodology (Electrospray lonization - ESI):
o Sample Preparation:

o Prepare a dilute solution of 2-Amino-3-(4-aminophenyl)propanoic acid (typically 1-10
pg/mL) in a solvent compatible with ESI-MS, such as a mixture of water and methanol or
acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium
hydroxide (for negative ion mode) to aid ionization.
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o Data Acquisition:
o Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 pL/min).

o Acquire the mass spectrum in either positive or negative ion mode over a relevant m/z
range (e.g., 100-500).

o Optimize instrumental parameters such as capillary voltage, cone voltage, and desolvation
gas temperature and flow rate to obtain a stable and intense signal.

o Data Processing and Analysis:
o Identify the molecular ion peak (e.g., [M+H]* or [M-H]~) to confirm the molecular weight.
o Analyze the isotopic pattern of the molecular ion to support the elemental composition.

o If fragmentation data is acquired (MS/MS), analyze the fragment ions to deduce structural
information.

UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelength of maximum absorption.
Methodology:

e Sample Preparation:

o Prepare a dilute solution of 2-Amino-3-(4-aminophenyl)propanoic acid in a UV-
transparent solvent (e.g., water, ethanol, or a buffer solution). The concentration should be
adjusted to yield an absorbance value between 0.1 and 1.0 at the Amax.

o Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.
o Data Acquisition:
o Record a baseline spectrum with the solvent-filled cuvette in the beam path.

o Record the absorption spectrum of the sample solution over a wavelength range of
approximately 200-400 nm.
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» Data Processing and Analysis:

o The instrument software will automatically subtract the baseline from the sample
spectrum.

o ldentify the wavelength of maximum absorbance (Amax).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
analysis of a novel compound like 2-Amino-3-(4-aminophenyl)propanoic acid.

Sample Preparation

2-Amino-3-(4-aminophenyl)propanoic acid

Spectroscopic Analysi:

S
NMR Spectroscopy 5 Mass Spectrometry N
(H, 13C) FT-IR Spectroscopy (ESI-MS) UV-Vis Spectroscopy

Data Interpretation

y y y y

Structural Elucidation Functional Group ID Molecular Weight Confirmation Amax Determination

Final Characterizatioz

Comprehensive Spectroscopic Profile

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 2-Amino-3-(4-aminophenyl)propanoic

acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hasth
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